2-[4-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide
CAS No.: 1021224-99-6
Cat. No.: VC11959374
Molecular Formula: C26H23ClN4O4
Molecular Weight: 490.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021224-99-6 |
|---|---|
| Molecular Formula | C26H23ClN4O4 |
| Molecular Weight | 490.9 g/mol |
| IUPAC Name | 2-[4-[1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C26H23ClN4O4/c1-16-7-12-21(20(27)13-16)29-24(33)15-30-22-6-4-3-5-19(22)25(34)31(26(30)35)18-10-8-17(9-11-18)14-23(32)28-2/h3-13H,14-15H2,1-2H3,(H,28,32)(H,29,33) |
| Standard InChI Key | MJZAMRNJMQMTOQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC)Cl |
Introduction
The compound 2-[4-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide is a complex organic molecule with potential applications in medicinal chemistry. It features a tetrahydroquinazoline core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The compound's structure includes a chloro-substituted aromatic ring and an acetamide group, indicating its potential for interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinazoline core. This can be achieved through condensation reactions involving appropriate precursors. The introduction of the carbamoyl group and the acetamide moiety would require additional steps, potentially involving carbamoylation and acetylation reactions.
Synthesis Steps:
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Formation of Tetrahydroquinazoline Core: This involves the reaction of appropriate starting materials, such as anthranilic acid derivatives, under conditions that facilitate cyclization.
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Introduction of Carbamoyl Group: This step involves reacting the tetrahydroquinazoline core with a carbamoylating agent, such as a chloroformate or an isocyanate, in the presence of a base.
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Attachment of Phenyl Group: This could be achieved through a Suzuki coupling reaction if necessary.
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Acetylation: The final step involves acetylating the amine group to form the N-methylacetamide moiety.
Biological Activity
Compounds with similar structures have shown potential in various biological activities, including anti-inflammatory and anticancer effects. The presence of a tetrahydroquinazoline core and a chloro-substituted aromatic ring suggests that this compound could interact with biological targets involved in inflammation or cell proliferation.
Potential Applications:
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Anti-inflammatory Activity: Similar compounds have shown promise as inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX) .
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Anticancer Activity: The structural features of this compound could allow it to interact with targets involved in cancer cell proliferation or survival.
Research Findings
While specific research findings on this exact compound are not available in the provided search results, compounds with similar structures have been studied for their biological activities. For instance, tetrahydroquinazoline derivatives have been explored for their potential in medicinal chemistry due to their diverse biological activities.
In Silico Studies:
In silico methods, such as molecular docking, can be used to predict the potential interactions of this compound with biological targets. These studies can provide insights into its binding affinity and potential efficacy as a therapeutic agent.
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